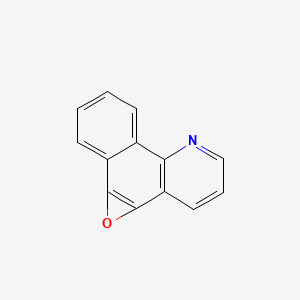
Benzo(h)quinoline-5,6-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(h)quinoline-5,6-oxide is a heterocyclic aromatic compound that belongs to the class of quinolines It is characterized by the fusion of a benzene ring with a quinoline structure, with an oxide group at the 5,6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(h)quinoline-5,6-oxide can be achieved through several methods. One common approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This process can be catalyzed by transition metals such as platinum (PtCl2) or by Brønsted acids like trifluoromethanesulfonic acid . Another method includes the oxidative dehydrogenation of tetrahydroquinolines using catalysts like cobalt oxide under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloisomerization reactions using efficient catalysts to ensure high yields and purity. The choice of catalyst and reaction conditions is crucial to optimize the production process and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions: Benzo(h)quinoline-5,6-oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Catalysts like cobalt oxide and titanium dioxide are commonly used.
Reduction: Hydrogenation reactions using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides, Grignard reagents, and organolithium compounds.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzo(h)quinoline-5,6-oxide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Benzo(h)quinoline-5,6-oxide exerts its effects involves several molecular targets and pathways:
Anticancer Activity: It induces oxidative stress-mediated DNA damage, leading to apoptosis in cancer cells.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Benzo(h)quinoline-5,6-oxide can be compared with other similar compounds such as:
Benzo(f)quinoline: Another quinoline derivative with similar structural features but different biological activities.
Isoquinoline: A structural isomer of quinoline with distinct chemical properties and applications.
Quinoline N-oxides: Compounds with an oxide group at different positions on the quinoline ring, exhibiting varied reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the oxide group at the 5,6-position, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
65115-89-1 |
|---|---|
Molekularformel |
C13H7NO |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
3-oxa-9-azatetracyclo[9.4.0.02,4.05,10]pentadeca-1(15),2(4),5(10),6,8,11,13-heptaene |
InChI |
InChI=1S/C13H7NO/c1-2-5-9-8(4-1)11-10(6-3-7-14-11)13-12(9)15-13/h1-7H |
InChI-Schlüssel |
UVDYEQMUOSTCES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=N3)C4=C2O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



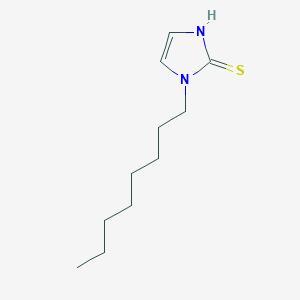
![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-chloro-2,3-dihydro-](/img/structure/B14486433.png)

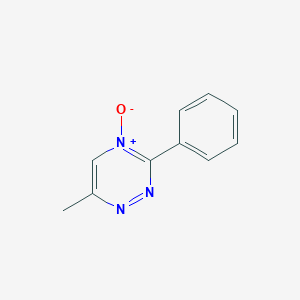
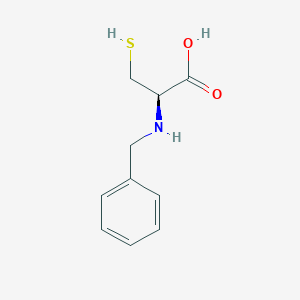
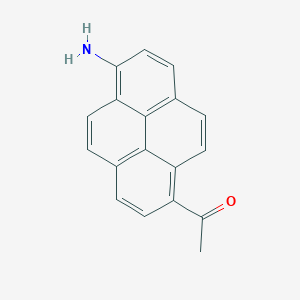
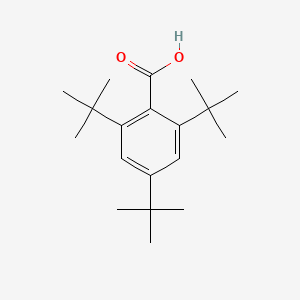


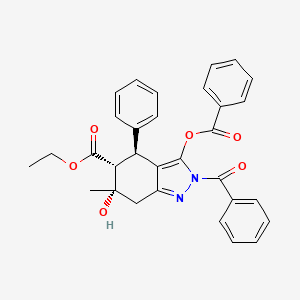
![Phosphonic acid, [(hexahydro-1H-azepin-1-yl)methyl]-](/img/structure/B14486482.png)
![6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14486496.png)
![Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14486503.png)
